molecular formula C16H18N6OS B2617890 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1021061-55-1

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2617890
CAS No.: 1021061-55-1
M. Wt: 342.42
InChI Key: IDNKHNRHRCLEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrazolo[3,4-d]pyrimidine ring, and a thiophene ring. Pyrrolidine is a five-membered ring with one nitrogen atom . Pyrazolo[3,4-d]pyrimidine is a fused ring system containing two nitrogen atoms . Thiophene is a five-membered ring containing one sulfur atom .


Synthesis Analysis

While the specific synthesis for this compound is not available, pyrrolidine derivatives are often synthesized through reactions of cyclic or acyclic precursors . Pyrimidine rings can be formed by reactions with aromatic C-nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned rings. The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Metabolism and Pharmacokinetics

One study explored the metabolism, excretion, and pharmacokinetics of INCB018424, a potent inhibitor of Janus tyrosine kinase1/2, in healthy human subjects. This research is crucial for understanding the biological processing of similarly structured compounds, indicating rapid absorption and primary excretion through urine and feces, with low circulating metabolite burden, suggesting efficient metabolic processing (Shilling et al., 2010).

Environmental Exposure

Another study on environmental exposure to organophosphorus and pyrethroid pesticides in children highlights the importance of assessing indirect exposure routes and potential health impacts of similar chemical compounds. Understanding the extent of environmental exposure is critical for public health policy and regulation of chemicals (Babina et al., 2012).

Biomarker Development

Research into the metabolism of the orexin 1 and 2 receptor antagonist, SB-649868, provides insight into the identification of metabolites and their role in drug efficacy and safety. This highlights the potential for developing biomarkers for therapeutic monitoring and safety assessment of new drugs (Renzulli et al., 2011).

Dietary Assessment of Xenobiotics

A pilot study for the dietary assessment of xenobiotics derived from food processing in an adult Spanish sample discusses the intake of various harmful compounds from processed foods, emphasizing the need for dietary adjustments to minimize health risks. This research is relevant for evaluating the dietary risks associated with the consumption of compounds similar to "N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide" and the development of guidelines for safer consumption patterns (Zapico et al., 2022).

Future Directions

The future directions in the study of this compound would likely involve further exploration of its synthesis, properties, and biological activity. Pyrrolidine and pyrimidine derivatives are areas of active research due to their significant pharmacological activity .

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c23-16(13-4-3-9-24-13)17-5-8-22-15-12(10-20-22)14(18-11-19-15)21-6-1-2-7-21/h3-4,9-11H,1-2,5-8H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNKHNRHRCLEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.